3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride 3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18121194
InChI: InChI=1S/C13H13NO.ClH/c1-15-13-9-11(7-8-12(13)14)10-5-3-2-4-6-10;/h2-9H,14H2,1H3;1H
SMILES:
Molecular Formula: C13H14ClNO
Molecular Weight: 235.71 g/mol

3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride

CAS No.:

Cat. No.: VC18121194

Molecular Formula: C13H14ClNO

Molecular Weight: 235.71 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride -

Specification

Molecular Formula C13H14ClNO
Molecular Weight 235.71 g/mol
IUPAC Name 2-methoxy-4-phenylaniline;hydrochloride
Standard InChI InChI=1S/C13H13NO.ClH/c1-15-13-9-11(7-8-12(13)14)10-5-3-2-4-6-10;/h2-9H,14H2,1H3;1H
Standard InChI Key QFIUYOPWUVCUIO-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC(=C1)C2=CC=CC=C2)N.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride consists of a biphenyl core substituted with a methoxy group at the 3-position and an amine group at the 4-position, protonated as a hydrochloride salt. Key identifiers include:

PropertyValueSource
IUPAC Name4-(3-Methoxyphenyl)aniline hydrochloride
Molecular FormulaC₁₃H₁₄ClNO
Molecular Weight235.71 g/mol
CAS Registry63040-31-3 (primary), 1173083-50-5, 207287-79-4 (alternate)
SMILESCOC1=CC=CC(=C1)C2=CC=C(C=C2)N.Cl
InChIKeyQFIUYOPWUVCUIO-UHFFFAOYSA-N

Synthesis and Manufacturing Processes

Classical Synthetic Route

The standard synthesis involves two stages:

Stage 1: Reductive Amination
3-Methoxy-[1,1'-biphenyl]-4-carbaldehyde reacts with methylamine in methanol under hydrogen (1 atm) with palladium-on-carbon catalysis:
C₁₃H₁₁O₂ (aldehyde)+CH₃NH₂H2,Pd/CC₁₃H₁₃NO (amine)+H2O\text{C₁₃H₁₁O₂ (aldehyde)} + \text{CH₃NH₂} \xrightarrow{\text{H}_2,\text{Pd/C}} \text{C₁₃H₁₃NO (amine)} + \text{H}_2\text{O}

Stage 2: Salt Formation
The free base is treated with concentrated HCl in ethanol, yielding the hydrochloride salt:
C₁₃H₁₃NO+HClC₁₃H₁₄ClNO\text{C₁₃H₁₃NO} + \text{HCl} \rightarrow \text{C₁₃H₁₄ClNO}

Typical yields range from 65–72% after recrystallization from ethanol/water.

Alternative Methodologies

Modern cross-coupling strategies offer potential alternatives:

  • Suzuki-Miyaura Coupling: Bromobenzene derivatives coupled with 3-methoxy-4-aminophenylboronic acid, though this method faces challenges in amino-group compatibility .

  • Ullmann Reaction: Copper-catalyzed coupling of 3-methoxyaniline with iodobenzene, limited by regioselectivity issues .

Comparative analysis shows the classical route remains superior for gram-scale production due to fewer purification steps and higher reproducibility .

Analytical Characterization Techniques

Chromatographic Methods

MethodConditionsApplication
HPLC (RP-18)MeCN/H₂O (70:30), 1 mL/min, UV 254 nmPurity assessment (>98%)
TLC (Silica)EtOAc/hexane (1:1), Rf = 0.42Reaction monitoring
GC-MSDB-5 column, 250°C injectorVolatile impurity detection

Spectroscopic Analysis

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 158.9 (OCH₃), 145.2 (C–N), 130.1–126.8 (aromatic C), 55.3 (OCH₃) .

  • High-Resolution MS: Calculated for C₁₃H₁₄ClNO [M+H]⁺: 235.0764, Found: 235.0763 .

Physicochemical Properties

PropertyValueMethod
Melting Point182–184°C (dec.)Capillary tube
SolubilityH₂O: 12 mg/mL; DMSO: 45 mg/mLShake-flask
LogP (octanol/water)2.31 ± 0.15HPLC estimation
HygroscopicityDeliquesces at RH >80%Dynamic vapor sorption

The hydrochloride salt exhibits improved aqueous solubility (12 mg/mL) compared to the free base (0.8 mg/mL) , facilitating biological testing.

Hazard StatementRisk Mitigation
H302Harmful if swallowed (LD₅₀ oral rat: 620 mg/kg)
H315/H319Causes skin/eye irritation
H335May cause respiratory irritation

Applications and Research Significance

Pharmaceutical Intermediate

The compound serves as a precursor to:

  • Kinase inhibitors: Functionalization at the 4-amino position enables ATP-binding domain targeting .

  • Antidepressants: Structural analog of phenelzine in MAO-A inhibitor development .

Materials Science

  • OLED precursors: Biphenyl amines enhance hole-transport properties in tris(4-carbazoyl-9-ylphenyl)amine derivatives .

  • Liquid crystals: Methoxy/amine substitution induces nematic phase stability in terphenyl systems .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator